4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Catalytic Applications in Organic Synthesis : A study by Khazaei et al. (2015) highlights the use of a catalyst, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), for the one-pot synthesis of pyrazole derivatives. This process demonstrates advantages such as high yields, short reaction times, and compliance with green chemistry protocols, potentially relevant for the synthesis of compounds like 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Khazaei et al., 2015).
Heterocyclic Synthesis : Mohareb et al. (2004) discuss the synthesis of pyrazole derivatives by coupling diazo compounds with various esters, yielding pyrazole, isoxazole, and other heterocyclic derivatives. This method may be applicable to the synthesis of complex pyrazole compounds like this compound (Mohareb et al., 2004).
Biological Applications
Anticancer Potential : Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases, synthesized using ultrasound-mediated methods. These compounds showed modest apoptotic effects in human cancer cells, with one derivative notably increasing cells in G2/M phases, suggesting potential anticancer applications for related pyrazole compounds (Nițulescu et al., 2015).
Sulfonamide Derivatives with Antitumor Activity : Fahim and Shalaby (2019) explored the synthesis of sulfonamide derivatives with potential antitumor activity. The study involved synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, some of which exhibited significant in vitro antitumor activity against certain cell lines. This research could inform the development of pyrazole-based compounds with therapeutic potential (Fahim & Shalaby, 2019).
Ligands for Adenosine Receptors : Cagide et al. (2015) synthesized a new series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. Given the pharmacological significance of adenosine receptors, related pyrazole compounds might also find applications in this domain (Cagide et al., 2015).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The presence of a chloro group could potentially affect its absorption and distribution due to the group’s impact on the compound’s lipophilicity .
Properties
IUPAC Name |
4-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHGAHDHRXQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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